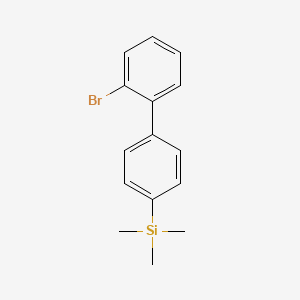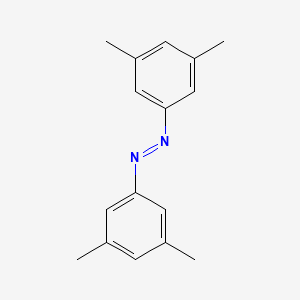
Ethyl(piperidinomethyl)malonic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate typically involves the alkylation of diethyl malonate with 1-(2-bromoethyl)piperidine. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction proceeds via the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide.
Major Products
Substitution: Formation of substituted malonates.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Hydrolysis: Formation of carboxylic acids.
Applications De Recherche Scientifique
Diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate.
Ethyl acetoacetate: Another ester used in similar synthetic applications.
Piperidine: The parent compound of the piperidine ring present in diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate.
Uniqueness
Diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate is unique due to its combination of a piperidine ring and ester groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
92793-35-6 |
|---|---|
Formule moléculaire |
C15H27NO4 |
Poids moléculaire |
285.38 g/mol |
Nom IUPAC |
diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate |
InChI |
InChI=1S/C15H27NO4/c1-4-19-14(17)13(15(18)20-5-2)12(3)11-16-9-7-6-8-10-16/h12-13H,4-11H2,1-3H3 |
Clé InChI |
MJJWFTPLZIOGRM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C)CN1CCCCC1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate](/img/structure/B13789890.png)


![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)

![5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13789928.png)



![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)

![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)

